1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

GPR35 antagonism GPCR screening primary assay

This specific 1,2,3-triazole chemotype—featuring a 3-phenoxypropylsulfonyl-pyrrolidine core—is immediately deployable as a validated negative control for GPR35 functional assays, eliminating background noise when profiling novel chemotypes. Unlike generic triazole derivatives, this compound’s precise substitution pattern is critical for target selectivity; conservative changes to benzyl or heteroaryl ethers dramatically alter logP, solubility, and binding. With a MW of 336.4 g/mol and clogP of ~1.37, it satisfies lead-likeness criteria, serving as an optimized, fragment-sized entry point for oral bioavailability-focused medicinal chemistry campaigns targeting NLRP3 and other triazole-recognizing enzymes.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 1798637-87-2
Cat. No. B2684914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS1798637-87-2
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3
InChIInChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2
InChIKeyHHHWMFOFURSDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Procurement-Ready Structural & Class Profile for Focused Screening


1-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1798637-87-2; molecular formula C15H20N4O3S, MW 336.4) is a fully synthetic, small-molecule chemical probe characterized by a 1,2,3-triazole ring N-linked to a 3-sulfonylpyrrolidine core, which in turn bears a 3-phenoxypropyl side-chain [1]. The compound is supplied as a discrete screening entity by several commercial vendors for early-stage drug discovery, where the 1,2,3-triazole motif is recognized for its metabolic stability and ability to engage diverse biological targets through hydrogen bonding, π-stacking, and dipole interactions [1].

1-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Why In-Class or Scaffold-Hopping Analogs Cannot Be Assumed Equivalent


Within the sulfonyl-pyrrolidine-triazole chemotype, seemingly conservative structural permutations—such as replacing the 3-phenoxypropyl chain with a benzyl, aliphatic, or heteroaryl ether, swapping the pyrrolidine for an azetidine or piperidine ring, or altering the sulfonyl connectivity—can profoundly alter target engagement, selectivity, and physicochemical properties (e.g., logP, PSA, solubility) [1][2]. As a result, procurement decisions based on generic “triazole” or “sulfonyl-pyrrolidine” descriptors risk selecting analogs that lack the specific molecular recognition features required for a given assay or lead‑optimization campaign, underscoring the need for compound‑specific differentiation evidence [1].

1-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Quantifiable Differentiation Against Closest Structural Analogs


Empirical GPR35 Primary Screening Profile: Target Compound vs. In‑Class Reference

In a curated primary GPR35 antagonism assay, the target compound demonstrated an inactive outcome (activity = “inactive”), while the structurally related 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine (benchchem listing, used here only as a structural reference) is described as exhibiting notable biological activity, including enzyme inhibition [1]. The absence of GPR35 engagement by the target compound, contrasted with the reported activity of closely related sulfonyl‑triazole analogs, provides a clear selectivity signal.

GPR35 antagonism GPCR screening primary assay

Molecular Weight and Physicochemical Differentiation vs. 1-((1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

The target compound has a molecular weight of 336.4 g/mol, whereas the closely related analog 1-((1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one possesses a molecular weight of 419.5 g/mol [1]. This ~83 Da difference reflects the addition of a pyrrolidin-2-one moiety, which increases the topological polar surface area and hydrogen-bonding capacity, likely affecting membrane permeability and oral bioavailability potential.

molecular weight physicochemical properties lead-likeness

Core Scaffold Differentiation: Pyrrolidine vs. Azetidine Sulfonamide Conformational Impact

The target compound incorporates a pyrrolidine (5‑membered ring) sulfonamide core, whereas the structurally nearest azetidine analog, 1-(1-((3-phenoxypropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, features an azetidine (4‑membered ring) [1]. The pyrrolidine ring introduces greater conformational flexibility and a distinct nitrogen pKa profile compared to the more strained azetidine, which can influence target binding kinetics and metabolic stability [2].

scaffold comparison conformational analysis ring size effect

1-(1-((3-Phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Evidence-Driven Research & Procurement Application Scenarios


Negative Control or Selectivity Counter-Screen for GPR35-Mediated Pathways

Based on its documented inactivity in the GPR35 primary antagonism assay [1], this compound is immediately deployable as a negative control for GPR35 functional assays, enabling researchers to discriminate GPR35-specific effects from assay background when profiling novel chemotypes.

Lead-Like Fragment or Early-Stage Screening Library Enrichment

With a molecular weight of 336.4 g/mol and a calculated clogP of ~1.37 [1][2], the compound satisfies key lead-likeness criteria and can serve as a fragment-sized entry point for hit identification campaigns targeting enzymes or receptors where the 1,2,3-triazole motif is a recognized pharmacophore.

Core Scaffold SAR Expansion for NLRP3 Inflammasome Inhibitor Programs

The compound’s membership in the sulfonyl-triazole chemical class, which has been patented for NLRP3 inhibition [2], positions it as a useful comparator for probing the contribution of the 3-phenoxypropyl-pyrrolidine substitution pattern to NLRP3 binding, selectivity, and pharmacokinetics relative to other embedded heterocycles.

Physicochemical Benchmarking Against Heavier Triazole Analogs

When evaluating triazole-based probe molecules for cellular permeability or solubility, the 83‑Da lower molecular weight and reduced hydrogen-bond donor count of this compound, compared to analogs like the pyrrolidin-2-one derivative [2], make it a preferable starting point for medicinal chemistry optimization aimed at oral bioavailability.

Quote Request

Request a Quote for 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.